molecular formula C31H30Br6N4O11 B1198176 Isofistularin-3 CAS No. 87099-50-1

Isofistularin-3

Cat. No.: B1198176
CAS No.: 87099-50-1
M. Wt: 1114 g/mol
InChI Key: TURTULDFIIAPTC-CJQKJACMSA-N
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Mechanism of Action

Isofistularin-3 (Iso-3), also known as Fistularin-3, is a brominated alkaloid derived from the marine sponge Aplysina aerophoba . This compound has been characterized for its potent anticancer properties, primarily through its role as a DNA methyltransferase (DNMT) inhibitor .

Target of Action

Iso-3 primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns in the DNA during replication, playing a crucial role in gene expression, cell differentiation, and tumorigenesis .

Mode of Action

Iso-3 acts as a direct, DNA-competitive DNMT1 inhibitor . Docking analysis has revealed that Iso-3 binds within the DNA binding site of DNMT1 . This interaction inhibits the activity of DNMT1, leading to decreased DNA methylation .

Biochemical Pathways

The inhibition of DNMT1 by Iso-3 affects several biochemical pathways. One significant effect is the demethylation of CpG sites within the essential Sp1 regulatory region of the aryl hydrocarbon receptor (AHR) gene promoter . This leads to increased expression of the AHR tumor suppressor gene .

Result of Action

Iso-3’s inhibition of DNMT1 leads to a variety of cellular effects. It induces cell cycle arrest in the G0/G1 phase, reducing cell proliferation . This is accompanied by increased expression of cell cycle inhibitors p21 and p27, and reduced levels of cyclin E1, PCNA, and c-myc . Iso-3 also induces morphological changes typical of autophagy . Furthermore, it sensitizes cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL)-induced apoptosis .

Biochemical Analysis

Biochemical Properties

Isofistularin-3 plays a crucial role in biochemical reactions, particularly as a DNA methyltransferase (DNMT)1 inhibitor . It interacts with several biomolecules, including enzymes and proteins. This compound binds within the DNA binding site of DNMT1, leading to the inhibition of its activity . This interaction results in the demethylation of CpG sites within the promoter regions of tumor suppressor genes, thereby increasing their expression . Additionally, this compound has been shown to synergize with tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest in the G0/G1 phase, leading to growth inhibition of cancer cells . This compound also influences cell signaling pathways by increasing the expression of tumor suppressor genes such as aryl hydrocarbon receptor (AHR) . Furthermore, this compound promotes autophagy, as evidenced by morphological changes and LC3I-II conversion observed in treated cells . The compound’s ability to sensitize cells to TRAIL-induced apoptosis further highlights its impact on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with DNMT1, leading to the inhibition of DNA methylation . This inhibition results in the reactivation of tumor suppressor genes, contributing to the compound’s anti-cancer effects . This compound also induces autophagy by promoting the conversion of LC3I to LC3II, a marker of autophagy . Additionally, the compound enhances TRAIL-induced apoptosis by reducing the expression of survivin, an inhibitor of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound induces prolonged proliferation arrest and autophagy, which may eventually lead to cell death . This compound’s stability and degradation have been studied, revealing that its effects on cellular function persist over extended periods of treatment . These findings suggest that this compound maintains its activity and efficacy in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumorigenic and anti-metastatic properties . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . This compound’s ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various animal models, further supporting its potential as a cancer treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DNMT1 . By inhibiting DNMT1, the compound affects the methylation status of DNA, leading to changes in gene expression . This interaction also influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . This compound’s role in demethylating tumor suppressor genes underscores its significance in cancer metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with DNMT1 facilitates its localization to the nucleus, where it exerts its effects on DNA methylation . This compound’s distribution within cells is influenced by its binding to specific transporters and binding proteins, which aid in its accumulation and localization . These interactions ensure that the compound reaches its target sites to exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNMT1 . This localization is crucial for its activity as a DNA methyltransferase inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function . This compound’s presence in the nucleus allows it to modulate gene expression and influence cellular processes such as autophagy and apoptosis .

Preparation Methods

Isofistularin-3 is primarily isolated from marine sponges, particularly Aplysina aerophoba. The extraction process involves solvent extraction followed by chromatographic purification. Synthetic routes for this compound are less common, but they typically involve bromination reactions under controlled conditions .

Chemical Reactions Analysis

Isofistularin-3 undergoes several types of chemical reactions, including:

Scientific Research Applications

Isofistularin-3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Isofistularin-3 is unique among brominated alkaloids due to its specific inhibition of DNMT1 and its ability to induce cell cycle arrest and apoptosis. Similar compounds include:

This compound stands out due to its potent DNMT1 inhibition and its synergistic effects with TRAIL in inducing apoptosis in cancer cells .

Properties

IUPAC Name

(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURTULDFIIAPTC-CJQKJACMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Br6N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87099-50-1
Record name Isofistularin-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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